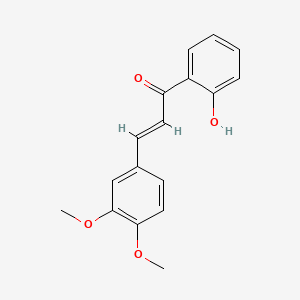
3,4-Dimethoxy-2'-hydroxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-2'-hydroxychalcone is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
3,4-Dimethoxy-2'-hydroxychalcone serves as a versatile building block for the synthesis of various flavonoid derivatives and other bioactive compounds. Its unique structural features allow for modifications that can lead to new compounds with enhanced properties.
Biology
The compound exhibits significant biological activities:
- Antioxidant Activity: Scavenges free radicals and enhances the biosynthesis of glutathione, a critical cellular antioxidant.
- Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
These properties make it valuable in biological studies aimed at understanding disease mechanisms and developing therapeutic strategies.
Medicine
Research indicates potential therapeutic applications in treating various diseases:
- Anticancer Properties: Induces apoptosis in cancer cells by activating intrinsic pathways and cell cycle arrest mechanisms. Studies have shown that it can disrupt mitochondrial membrane potential and activate autophagy in cancer cell lines like HeLa and MCF-7.
- Anti-inflammatory Applications: Demonstrated efficacy in reducing inflammation markers in animal models.
Industry
In industrial applications, this compound is utilized in the development of fluorescent materials and sensors due to its unique optical properties. Its ability to serve as a precursor for more complex molecules also makes it valuable in material science.
Case Studies
- Breast Cancer Study (MCF-7 Cells): A study reported a 7.7-fold increase in autophagy markers post-treatment with this compound compared to controls. This suggests a significant role in promoting autophagic processes that could contribute to its anticancer effects.
- Inflammation Study: Another investigation revealed significant reductions in nitric oxide production when tested on lipopolysaccharide-induced macrophages, indicating its potential as an anti-inflammatory agent.
- In Vivo Studies: Animal model studies indicate that lower doses exhibit beneficial effects such as reduced inflammation and oxidative stress markers. For instance, it has been shown to decrease malondialdehyde levels while increasing superoxide dismutase activity in treated animals.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79140-20-8 |
Source


|
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













